6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester
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Overview
Description
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester, also known as TAMRA, is an important fluorophore for preparing protein conjugates . It has achieved prominence as a dye for oligonucleotide labeling and automated DNA sequencing applications . It is the amine-reactive, mixed isomer form of TAMRA .
Synthesis Analysis
The synthesis of TAMRA involves the use of the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .Molecular Structure Analysis
TAMRA is a derivative of rhodamine dye . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes .Chemical Reactions Analysis
TAMRA is amine-reactive . It reacts with primary amines (lysine side chains) to efficiently label antibodies and other purified proteins . The thiol-reactive tetramethylrhodamine-5-(and-6)-isothiocyanate (5(6)-TRITC) can be used to create bright orange-red-fluorescent bioconjugates .Physical And Chemical Properties Analysis
TAMRA is a high-performance derivative of rhodamine dye . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes . It has excitation/emission maxima ∼555/580 .Scientific Research Applications
Application in DNA Sequencing : Jiang et al. (2014) reported the synthesis of a new acid-sensitive linker reacted with 5(6)-TAMRA, SE (which includes the compound ) for use in DNA sequencing by synthesis. The study found successful incorporation of the dye-labeled terminator into DNA strands and complete cleavage of the fluorophore under acidic conditions (Jiang et al., 2014).
Preparation of Fluorescent Probes : Adamczyk et al. (1997) described the efficient synthesis of 6-α-aminoestradiol and the preparation of estradiol fluorescent probes using a process that involved the treatment with 6-(t-butoxycarbonylamino)hexanoic acid succinimidyl ester (Adamczyk et al., 1997).
Synthesis of Active Esters : The study by Xiaojun (2004) involved the synthesis of active 6-carboxyfluorescein succinimidyl esters, illustrating another application of this class of compounds (Xiaojun, 2004).
Biochemical Applications : In the work of Arya et al. (2013), a succinimidyl 6-(3-[2-pyridyldithio]-propionamido) hexanoate (LC-SPDP) self-assembled monolayer on a gold microelectrode was used for covalent immobilization of antibodies, demonstrating the biochemical utility of such compounds (Arya et al., 2013).
Fluorescence Energy Transfer : Charreyre et al. (1995) conducted steady-state fluorescence energy transfer experiments using fluorescein and tetramethylrhodamine (which includes the compound ) bound onto the surface of polystyrene latex microspheres, highlighting its use in fluorescence studies (Charreyre et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C35H36N4O8/c1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)27-18-21(9-12-24(27)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41;1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)24-12-9-21(18-27(24)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41/h2*9-14,18-20H,5-8,15-17H2,1-4H3,(H-,36,43,44,45) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKTYWIGRZIONT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H72N8O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester |
Citations
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